XLogP3 Lipophilicity Advantage Over the Dechloro Analog
The target compound exhibits a computed XLogP3 of 1, which is 0.9 log units higher than that of the dechloro analog 1-(1H-imidazol-2-yl)propan-2-ol (XLogP3 = 0.1) [1][2]. This quantitative difference indicates superior predicted membrane permeability for the chloro-substituted scaffold.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1 |
| Comparator Or Baseline | 1-(1H-imidazol-2-yl)propan-2-ol (dechloro analog, CAS 67106-66-5): XLogP3 = 0.1 |
| Quantified Difference | +0.9 log units (10-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0, PubChem release 2025.04.14 |
Why This Matters
Higher lipophilicity can translate to better passive membrane diffusion and oral absorption, making the chloro analog a more suitable starting point for cell-permeable probe or drug discovery programs.
- [1] PubChem Compound Summary for CID 155820095, 1-(5-chloro-1-methyl-1H-imidazol-2-yl)propan-2-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2274037-36-2 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 22055139, 1-(1H-imidazol-2-yl)propan-2-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/67106-66-5 (accessed 2026-04-29). View Source
